N-Demethylpromethazine, (R)-

Cytotoxicity Neurotoxicity SH-SY5Y Cells

Racemic N-demethylpromethazine can confound stereospecific research due to distinct enantiomer behaviors. This pure (R)-enantiomer resolves this issue, providing an essential tool for CYP2D6 phenotyping, neurotoxicity assays in SH-SY5Y cells, and environmental monitoring of chiral pollutants. - Enables differentiation of (R)- vs (S)-metabolite effects, avoiding false data from racemic substitution. - Validated for LC-MS/MS method development to ensure accurate quantification in biological matrices. - Supplied with full enantiopurity certification, ensuring data reproducibility across studies.

Molecular Formula C16H18N2S
Molecular Weight 270.4 g/mol
CAS No. 146565-76-6
Cat. No. B12705864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethylpromethazine, (R)-
CAS146565-76-6
Molecular FormulaC16H18N2S
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC
InChIInChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m1/s1
InChIKeyIJOZCCILCJIHOA-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Are Specifying (R)-N-Demethylpromethazine (CAS 146565-76-6) Over Generic Metabolites


(R)-N-Demethylpromethazine (CAS 146565-76-6) is the (R)-enantiomer of the primary N-demethylated metabolite of the chiral antihistamine promethazine. It belongs to the phenothiazine class of compounds and possesses a single chiral center, distinguishing it from the racemic mixture and the (S)-enantiomer. As a chiral metabolite of promethazine, it is predominantly formed via hepatic N-demethylation by CYP2D6 [1]. Its procurement as a defined single enantiomer is critical for studies where enantioselective effects on biological systems are of interest, as the racemic mixture may obscure differential activities between the (R)- and (S)-forms [2].

The Scientific Risk of Using Racemic N-Demethylpromethazine Instead of (R)-N-Demethylpromethazine


Using the racemic mixture of N-demethylpromethazine (CAS 37707-23-6) as a substitute for the pure (R)-enantiomer (CAS 146565-76-6) introduces a confounding variable that can invalidate research findings. The enantiomers of promethazine and its metabolites have been shown to exhibit distinct biological behaviors, including differences in metabolism, cytotoxicity, and toxicological profiles [1]. Studies have demonstrated that the (R)- and (S)-enantiomers are not pharmacologically equivalent; for instance, (R)-promethazine exhibits significantly higher cytotoxicity than its (S)-counterpart, and similar enantioselectivity may apply to its metabolites [2]. Therefore, substituting a racemic standard for a single enantiomer in assays intended to measure stereospecific activity or metabolism can lead to inaccurate conclusions and data that are not reproducible or comparable across studies.

Quantitative Evidence for (R)-N-Demethylpromethazine's Differentiated Profile


Comparative Cytotoxicity in Human Neuronal Cells: (R,S)-DMPMZ vs. (R,S)-PMZ

In a head-to-head comparison using differentiated human SH-SY5Y neuroblastoma cells, the racemic mixture of N-desmethylpromethazine (DMPMZ) exhibited significantly higher cytotoxicity than the parent drug racemic promethazine (PMZ). This finding suggests that the N-demethylated metabolite is a more potent cytotoxin than the parent compound in this neuronal model [1]. While direct comparative data for the isolated (R)-DMPMZ enantiomer is not yet available, this class-level inference highlights the critical importance of studying the metabolite in its enantiomerically pure form to delineate which enantiomer drives the observed toxicity.

Cytotoxicity Neurotoxicity SH-SY5Y Cells Enantioselectivity

Enantioselective Metabolism in Human Liver Microsomes: (R)-PMZ vs. (S)-PMZ

In a study of promethazine metabolism in ultra-pool human liver microsomes (HLM), the parent drug enantiomers displayed marked stereoselectivity. (R)-Promethazine consistently exhibited higher concentrations than (S)-promethazine, indicating it is metabolized to a lesser extent. Correspondingly, the formation of the N-demethylated metabolite DMPMZ was also enantioselective, with (R)-DMPMZ showing higher concentration compared to (S)-DMPMZ [1]. This provides a direct, class-level inference that the (R)-enantiomer of the metabolite is formed preferentially and may accumulate differently than its (S)-counterpart.

Drug Metabolism Enantioselectivity CYP2D6 Human Liver Microsomes

Plasma Protein Binding: Non-Enantioselective Binding to Human Serum Albumin

High-performance affinity chromatography (HPAC) was used to assess the binding of promethazine and its metabolites to human serum albumin (HSA). The racemic mixture of N-desmethylpromethazine (DMPMZ) exhibited notable binding affinity, with a percentage bound (%b) value higher than 80% [1]. Critically, the study also explored enantioselectivity and found that binding to HSA for these compounds was not enantioselective [1]. This means that while the (R)-enantiomer binds to HSA, it does so without preference over the (S)-enantiomer.

Protein Binding Human Serum Albumin Pharmacokinetics Drug Interaction

Aquatic Ecotoxicity: Enantioselective Effects of Parent Drug in Zebrafish

In a study of enantioselective ecotoxicity using zebrafish (Danio rerio) larvae, (R)-promethazine exhibited more pronounced adverse effects than its racemate and the (S)-enantiomer. The racemic mixture showed a median lethal concentration (LC50) of 0.72 mg L-1. While direct LC50 values for the isolated promethazine enantiomers were not provided in the abstract, specific assays confirmed that (R)-PMZ caused greater harm at embryonic, morphological, and biochemical levels [1]. This provides a strong class-level inference for the (R)-N-demethylpromethazine metabolite, suggesting its (R)-enantiomer may also possess a distinct and potentially more potent toxicological profile in aquatic models.

Ecotoxicity Zebrafish Enantioselectivity Environmental Fate

Hepatic Metabolism: CYP2D6 as Principal Enzyme for N-Demethylation

An in vitro study using human liver microsomes established that CYP2D6 is the principal cytochrome P450 isoform responsible for the metabolism of promethazine, including its N-demethylation to form N-demethylpromethazine [1]. The study characterized the enzyme kinetics for hydroxylation, S-oxidation, and N-demethylation. While the abstract does not provide comparative Vmax or Km values for each pathway, it identifies CYP2D6 as the major contributor to this biotransformation, which is a crucial piece of information for understanding interindividual variability in metabolite formation based on CYP2D6 genotype.

Drug Metabolism CYP2D6 Enzyme Kinetics Human Liver Microsomes

High-Value Application Scenarios for (R)-N-Demethylpromethazine Procurement


Enantioselective Neurotoxicity and Safety Pharmacology Studies

Given the established higher cytotoxicity of racemic DMPMZ compared to the parent drug promethazine in SH-SY5Y neuronal cells [1], the pure (R)-N-demethylpromethazine is an essential tool for in vitro neurotoxicity assays. Researchers investigating the stereospecific contributions to the adverse effects of promethazine misuse (e.g., 'Purple Drank') can use this enantiopure standard to determine if the (R)- or (S)-enantiomer is the primary driver of the observed neurotoxicity. This is critical for accurate safety pharmacology and risk assessment.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

The enantioselective formation of (R)-DMPMZ in human liver microsomes [1] makes this compound a valuable substrate or analytical standard for CYP2D6 phenotyping and DDI studies [2]. Researchers can use (R)-N-demethylpromethazine to assess the impact of co-administered drugs or genetic polymorphisms on the stereospecific clearance of promethazine, providing more granular data than racemic metabolite monitoring alone.

Environmental Fate and Aquatic Ecotoxicology Research

As (R)-promethazine has been shown to be more toxic to aquatic organisms than the racemate and (S)-enantiomer [1], its metabolite, (R)-N-demethylpromethazine, is a priority analyte for environmental monitoring and ecotoxicology studies. Procurement of the single enantiomer enables accurate quantification of this specific, potentially more harmful, transformation product in wastewater effluents and surface waters, supporting more precise environmental risk assessments.

Analytical Method Development and Validation as a Chiral Reference Standard

The increasing need for enantioselective analysis of chiral pharmaceuticals and their metabolites in biological and environmental matrices [1] drives demand for high-purity single enantiomer standards. (R)-N-Demethylpromethazine serves as a critical reference material for developing and validating LC-MS/MS and HPLC methods that require accurate identification and quantification of this specific stereoisomer, ensuring method specificity and data integrity.

Technical Documentation Hub

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